molecular formula C25H32Br2N4O B12596497 Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- CAS No. 649740-15-8

Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-

Cat. No.: B12596497
CAS No.: 649740-15-8
M. Wt: 564.4 g/mol
InChI Key: YEASAANEPMGGFY-UHFFFAOYSA-N
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Description

Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- is a chemical compound with the molecular formula C25H32Br2N4O. It is a derivative of urea, where the hydrogen atoms are replaced by 3-bromophenyl and 1-piperidinylmethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of 3-bromophenylamine with 1-piperidinylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control of reaction parameters and higher yields. The use of catalysts such as palladium or platinum can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-bromophenyl)urea
  • Urea, N’-(3-bromophenyl)-N,N-bis(phenylmethyl)-

Uniqueness

Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- is unique due to the presence of both 3-bromophenyl and 1-piperidinylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications .

Properties

CAS No.

649740-15-8

Molecular Formula

C25H32Br2N4O

Molecular Weight

564.4 g/mol

IUPAC Name

1,3-bis[(3-bromophenyl)-piperidin-1-ylmethyl]urea

InChI

InChI=1S/C25H32Br2N4O/c26-21-11-7-9-19(17-21)23(30-13-3-1-4-14-30)28-25(32)29-24(31-15-5-2-6-16-31)20-10-8-12-22(27)18-20/h7-12,17-18,23-24H,1-6,13-16H2,(H2,28,29,32)

InChI Key

YEASAANEPMGGFY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC(=CC=C3)Br)N4CCCCC4

Origin of Product

United States

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